1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Description
Properties
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-8-17(20(14-19)26-2)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUICVUPDDICTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 2,4-dimethoxybenzyl group.
Attachment of the Phenoxy Group: The final step involves the attachment of the phenoxy group to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone exhibit antimicrobial activity. Studies have shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The exact mechanism is still under investigation, but it may involve apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
The piperazine structure is known for its neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders such as anxiety and depression. Research into the specific effects of this compound on neurotransmitter systems could provide insights into its therapeutic applications in psychiatry.
Pharmaceutical Development
Due to its diverse biological activities, this compound is being investigated for its potential as a lead compound in drug discovery. Researchers are focusing on optimizing its structure to enhance efficacy and reduce toxicity.
Chemical Synthesis
The synthesis of this compound serves as a model for developing new synthetic methodologies involving piperazine derivatives. Its synthesis involves multi-step reactions that can be optimized for yield and purity.
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of piperazine were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position significantly enhanced activity, suggesting that this compound could be a potent antimicrobial agent .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). The findings demonstrated that compounds with similar structural features to this compound exhibited significant growth inhibition, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzyl/aryl groups and modifications to the piperazine core. Below is a comparative analysis based on the provided evidence and inferred structure-activity relationships (SAR):
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents (Benzyl/Aryl Groups) | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dimethoxybenzyl, Phenoxy | ~406.5 (estimated) | 0 | 6 | High solubility (methoxy groups), moderate steric bulk |
| 1-(4-Chlorophenyl)piperazine dihydrochloride | 4-Chlorophenyl | 265.6 | 2 (HCl salt) | 4 | Increased lipophilicity (Cl), potential CNS activity |
| (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-2-PROPEN-1-ONE | 4-Chlorophenyl, 2,4-Dichlorobenzyloxy | ~503.3 (estimated) | 0 | 6 | Enhanced lipophilicity and halogen-mediated receptor binding |
| 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME | Benzhydryl, 4-Fluorophenyl | 417.5 | 0 | 5 | Bulky benzhydryl group (steric hindrance), fluorophenyl for metabolic stability |
Electronic and Solubility Profiles
- Target Compound: The 2,4-dimethoxybenzyl group provides electron-donating methoxy substituents, improving aqueous solubility compared to halogenated analogs.
- 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME incorporates a fluorine atom, which balances metabolic stability and moderate polarity, while the benzhydryl group introduces steric bulk that may limit receptor accessibility .
Receptor Binding and Pharmacological Implications
- The dichlorobenzyloxy substituent in (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-2-PROPEN-1-ONE suggests strong affinity for receptors requiring halogen bonding (e.g., serotonin or dopamine receptors), a feature absent in the methoxy-rich target compound .
- The target compound’s phenoxy group may facilitate interactions with aromatic residues in enzyme active sites, whereas the 1-(4-Chlorophenyl)piperazine dihydrochloride’s simpler structure likely favors non-specific interactions .
Metabolic Stability and Toxicity
- Methoxy groups in the target compound may increase susceptibility to hepatic demethylation, reducing half-life compared to halogenated analogs.
- The dihydrochloride salt form of 1-(4-Chlorophenyl)piperazine dihydrochloride enhances solubility but may introduce renal toxicity risks due to high chloride content .
Biological Activity
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone is a synthetic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a phenoxy group, which contributes to its unique biological properties. The molecular formula is , and its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Weight | 351.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate various signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes that play critical roles in disease progression.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound has revealed promising results in various areas:
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against human leukemic cell lines (K562 and CEM). The IC50 values for some derivatives ranged from 1.6 to 8.0 μM, indicating potent antileukemic activity.
Case Study:
A study evaluated several derivatives of this compound for their antileukemic properties. Compounds with halogen substituents at the para position on the phenyl ring showed excellent potency, particularly compounds 9c and 9e .
Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Research indicates that it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with related piperazine derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-[4-(3-(piperidin-4-yl)propyl)piperidin-1-yl]ethanone | Antileukemic | 5.0 |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-propanone | Antitumor | 7.5 |
| 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | Moderate cytotoxicity | 10.0 |
Q & A
Q. What are the key steps and optimal conditions for synthesizing 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone?
The synthesis typically involves coupling a phenoxyacetyl group to a piperazine scaffold functionalized with a 2,4-dimethoxybenzyl moiety. Critical steps include:
- Nucleophilic substitution between a piperazine derivative and a phenoxyacetyl chloride under inert conditions.
- Temperature control (e.g., 0–5°C for exothermic reactions) and solvent selection (e.g., DCM or DMF for solubility and reactivity) .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities. For example, the 2,4-dimethoxybenzyl group shows distinct aromatic proton signals at δ 6.3–7.1 ppm .
- High-resolution mass spectrometry (HRMS) or ESI-MS to verify molecular weight (e.g., m/z 563.2 [MH⁺] for related analogs) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Receptor binding assays : Screen for affinity toward GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement (e.g., [³H]spiperone for dopamine D2/D3 receptors) .
- Kinetic solubility studies : Use phosphate-buffered saline (PBS) or simulated gastric fluid to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Common issues include:
- Incomplete coupling : Optimize stoichiometry (1.2–1.5 equivalents of phenoxyacetyl chloride) and reaction time (12–24 hr) .
- Byproduct formation : Introduce scavengers (e.g., molecular sieves) or switch to anhydrous solvents (e.g., THF) to suppress side reactions .
- Yield variability : Use Design of Experiments (DoE) to map temperature, solvent polarity, and catalyst interactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify the phenoxy group (e.g., electron-withdrawing substituents) or piperazine ring (e.g., N-methylation) to probe steric/electronic effects .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in GPCRs or kinases .
- Pharmacophore mapping : Identify critical motifs (e.g., methoxy groups for hydrophobic interactions) using 3D-QSAR .
Q. How should researchers address discrepancies in biological activity data across assay platforms?
- Assay validation : Compare results from radioligand binding (e.g., α1-adrenoceptors) vs. functional assays (e.g., cAMP inhibition) .
- Membrane permeability : Use Caco-2 cell monolayers to differentiate intrinsic activity from transport limitations .
- Metabolite profiling : Employ LC-MS/MS to detect oxidative metabolites (e.g., demethylation of methoxy groups) that may interfere with activity .
Q. What methods are recommended for studying its metabolic stability and toxicity?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Methodological Considerations
Q. How to optimize synthetic routes for chiral purity in analogs of this compound?
- Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
- BRET/FRET biosensors : Monitor real-time receptor conformational changes in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
